4-Bromo-6-methoxy-1-methylindolin-2-one
Description
4-Bromo-6-methoxy-1-methylindolin-2-one is a substituted indolin-2-one derivative characterized by a bromo group at position 4, a methoxy group at position 6, and a methyl group at position 1 of the bicyclic indolin-2-one scaffold (Figure 1). The indolin-2-one core, a lactam structure, confers rigidity and polarity, making it a versatile intermediate in medicinal chemistry and materials science . Bromination at position 4 enhances electrophilic reactivity, while the methoxy group at position 6 modulates electronic properties and solubility.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-12-9-4-6(14-2)3-8(11)7(9)5-10(12)13/h3-4H,5H2,1-2H3 |
InChI Key |
UUDZPBZQLIHMOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-1-methylindolin-2-one typically involves the following steps:
Methoxylation: The methoxy group at the 6-position can be introduced using methanol and a suitable catalyst.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one structure, which can be achieved using a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of indolines or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-6-methoxy-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions, ring systems, or functional groups, leading to variations in physicochemical properties and applications.
Table 1: Structural Comparison of 4-Bromo-6-methoxy-1-methylindolin-2-one with Analogues
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight is estimated to be ~270–280 g/mol, comparable to 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (286.125 g/mol) . The methoxy group enhances water solubility relative to alkyl-substituted analogues.
- Crystallinity : Indolin-2-ones are often crystalline, facilitating characterization via X-ray crystallography (using programs like SHELXL) .
Key Research Findings
- Substituent Position Sensitivity : Bromine at position 4 (vs. 5 in 5-bromoindolin-2-one) alters electronic density, affecting reactivity in cross-coupling reactions .
- Stability: Methylation at position 1 improves stability over N–H indolinones, which are prone to oxidation .
- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) show 4-Bromo-2-methylisoindolin-1-one has 82% similarity to the target, driven by shared bromine and methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
